1-benzyl-4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-BENZYL-4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring fused with a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate ortho-diamines with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Chlorophenoxyethyl Group: This step involves the nucleophilic substitution reaction where the chlorophenoxyethyl group is introduced to the benzodiazole ring.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidinone ring, often under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-BENZYL-4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The chlorophenoxyethyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl Substituted Benzimidazole Derivatives: These compounds share a similar benzimidazole core and are known for their antiproliferative and antimicrobial activities.
2,4-Disubstituted Thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
1-BENZYL-4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its combination of a benzodiazole ring with a pyrrolidinone structure, which imparts distinct chemical and biological properties. Its specific substitution pattern also allows for targeted interactions in biological systems, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H24ClN3O2 |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
1-benzyl-4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H24ClN3O2/c27-21-10-4-7-13-24(21)32-15-14-30-23-12-6-5-11-22(23)28-26(30)20-16-25(31)29(18-20)17-19-8-2-1-3-9-19/h1-13,20H,14-18H2 |
InChI Key |
PQSJLPVWRALWBT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5Cl |
Origin of Product |
United States |
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